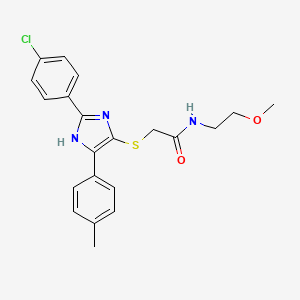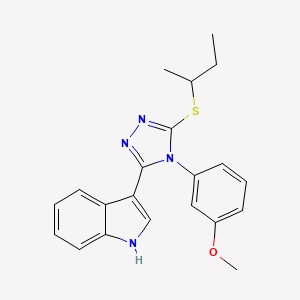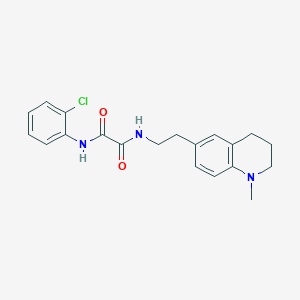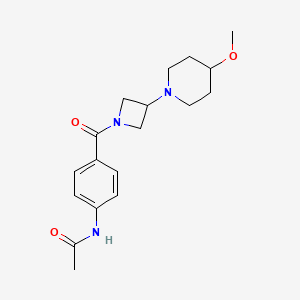![molecular formula C27H27N3O B2364273 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline CAS No. 638141-76-1](/img/structure/B2364273.png)
6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indoloquinoxalines and has been found to exhibit several biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Medicinal Chemistry
6H-Indolo[2,3-b]quinoxalines, including compounds like 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline, have been extensively studied in medicinal chemistry for their potential pharmacological properties. For instance, the synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines demonstrated their low toxicity and potent interferon inducers and antiviral properties (Shibinskaya et al., 2010). Similarly, new derivatives of 6H-Indolo[2,3-b]quinoxaline have been synthesized and evaluated for antiproliferative activity, indicating their potential in anticancer drug development (Wang et al., 2012).
DNA Interaction and Anticancer Activities
The interaction of 6H-Indolo[2,3-b]quinoxaline derivatives with DNA is a critical aspect of their pharmacological activities. These compounds are known to intercalate into DNA, influencing their anticancer, antiviral, and other activities. The thermal stability of the DNA-compound complex depends on the substituents attached to the 6H-Indolo[2,3-b]quinoxaline nucleus (Moorthy et al., 2013).
Optical and Electroluminescent Properties
6H-Indolo[2,3-b]quinoxaline derivatives have been explored for their optical properties. For example, triarylamines containing a 6H-indolo[2,3-b]quinoxaline core displayed green or yellow emission, with potential applications in electroluminescent devices (Thomas & Tyagi, 2010). Additionally, derivatives with bulky polyaromatic hydrocarbons have been synthesized, showing improved emission properties and potential for organic light-emitting diodes (Tyagi et al., 2011).
Eigenschaften
IUPAC Name |
6-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-18(2)20-14-13-19(3)17-25(20)31-16-8-15-30-24-12-7-4-9-21(24)26-27(30)29-23-11-6-5-10-22(23)28-26/h4-7,9-14,17-18H,8,15-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWWSKCUVWFYGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)

![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2364193.png)

![3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid](/img/structure/B2364196.png)
![8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2364199.png)
![2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2364200.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2364201.png)
![Ethyl 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate](/img/structure/B2364202.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2364205.png)



